molecular formula C33H45N9O12S3 B1669402 Cyclo-cadagac CAS No. 143084-70-2

Cyclo-cadagac

Cat. No.: B1669402
CAS No.: 143084-70-2
M. Wt: 856 g/mol
InChI Key: UDZHUQMVVWWJPN-MMPMNOHVSA-N
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Description

Cyclo-cadagac (CAS No. 7254-19-5) is a brominated indole-carboxylic acid derivative with the molecular formula C₉H₆BrNO₂ and a molecular weight of 240.05 g/mol. Its structural features include a bromine substituent on the indole ring and a carboxylic acid group, contributing to its high molecular polarity and moderate solubility (0.052 mg/mL) .

Properties

CAS No.

143084-70-2

Molecular Formula

C33H45N9O12S3

Molecular Weight

856 g/mol

IUPAC Name

(3S)-4-[[(2S)-2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]-4-amino-4-oxobutanoyl]-[(1R)-1-carboxy-2-sulfanylideneethyl]amino]-3-[[2-[(2S)-2-amino-3-[4-amino-3,3-dimethyl-4-(1,3-thiazolidine-2-carbonyl)cyclohexa-1,5-dien-1-yl]propanoyl]iminoacetyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C33H45N9O12S3/c1-15(43)39-20(13-55)27(50)41-18(9-22(35)44)29(51)42(21(14-56)31(53)54)30(52)19(10-24(46)47)40-23(45)12-38-26(49)17(34)8-16-4-5-33(36,32(2,3)11-16)25(48)28-37-6-7-57-28/h4-5,11-12,14,17-21,28,37,55H,6-10,13,34,36H2,1-3H3,(H2,35,44)(H,39,43)(H,40,45)(H,41,50)(H,46,47)(H,53,54)/t17-,18-,19-,20-,21-,28?,33?/m0/s1

InChI Key

UDZHUQMVVWWJPN-MMPMNOHVSA-N

SMILES

CC(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N(C(C=S)C(=O)O)C(=O)C(CC(=O)O)NC(=O)C=NC(=O)C(CC1=CC(C(C=C1)(C(=O)C2NCCS2)N)(C)C)N

Isomeric SMILES

CC(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N([C@@H](C=S)C(=O)O)C(=O)[C@H](CC(=O)O)NC(=O)C=NC(=O)[C@H](CC1=CC(C(C=C1)(C(=O)C2NCCS2)N)(C)C)N

Canonical SMILES

CC(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N(C(C=S)C(=O)O)C(=O)C(CC(=O)O)NC(=O)C=NC(=O)C(CC1=CC(C(C=C1)(C(=O)C2NCCS2)N)(C)C)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

cyclo(AcCys-Asn-Dtc-Amf-Gly-Asp-CysOH)
cyclo(N-acetylcysteinyl-asparaginyl-(beta,beta-dimethyl)thioprolyl-(p-aminomethyl)phenylalanyl-glycyl-aspartyl-cysteine)
cyclo(N-acetylcysteinyl-asparaginyl-dimethylthioprolyl-(4-aminomethyl)phenylalanyl-glycyl-aspartyl-cysteine)
cyclo-CADAGAC

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Synthesis : Produced via a 48-hour reaction at 20°C using N-ethyl-N,N-diisopropylamine, HATU (coupling reagent), and 1-methylpyrrolidin-2-one. The product is purified via silica gel chromatography .
  • Toxicity : Labeled with a general "warning" due to unspecified hazards, necessitating careful handling .

Comparison with Structurally Similar Compounds

Cyclo-cadagac belongs to a class of brominated indole-carboxylic acids. Two structurally analogous compounds, 6-bromo-1H-indole-2-carboxylic acid and 5-bromo-3-methyl-1H-indole-2-carboxylic acid , are selected for comparison based on their high structural similarity scores (0.98 and 0.87, respectively) .

Structural and Functional Differences

Property This compound (C₉H₆BrNO₂) 6-Bromo-1H-indole-2-carboxylic acid 5-Bromo-3-methyl-1H-indole-2-carboxylic acid
Molecular Weight 240.05 g/mol 240.05 g/mol 254.07 g/mol
Substituents Bromine at position 4* Bromine at position 6 Bromine at position 5; methyl at position 3
Solubility 0.052 mg/mL 0.048 mg/mL 0.035 mg/mL
CYP Inhibition CYP1A2 Not reported Not reported
Similarity Score N/A 0.98 0.87

*Note: The exact bromine position in this compound is inferred from its similarity to analogs in .

Key Observations :

Structural Variations :

  • The position of the bromine atom (para vs. meta) and the presence of a methyl group in the 5-bromo-3-methyl analog significantly alter steric and electronic properties. For example, the methyl group in the 5-bromo derivative increases molecular weight and reduces solubility compared to this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo-cadagac
Reactant of Route 2
Cyclo-cadagac

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